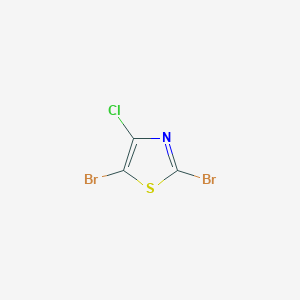

2,5-Dibromo-4-chloro-1,3-thiazole

Description

Properties

Molecular Formula |

C3Br2ClNS |

|---|---|

Molecular Weight |

277.37 g/mol |

IUPAC Name |

2,5-dibromo-4-chloro-1,3-thiazole |

InChI |

InChI=1S/C3Br2ClNS/c4-1-2(6)7-3(5)8-1 |

InChI Key |

FXCCWSSWNZZWPQ-UHFFFAOYSA-N |

Canonical SMILES |

C1(=C(SC(=N1)Br)Br)Cl |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

The compound exhibits significant antimicrobial properties, making it a valuable candidate in the development of new antibiotics. Its mechanism often involves the inhibition of microbial enzymes, which is particularly effective against various bacterial strains. Research indicates that halogenated thiazoles like 2,5-dibromo-4-chloro-1,3-thiazole enhance biological activity due to their electronic properties.

Table 1: Antimicrobial Efficacy of this compound Derivatives

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 6.25 µg/mL |

| Escherichia coli | 12.5 µg/mL | |

| Klebsiella pneumoniae | 10 µg/mL | |

| Pseudomonas aeruginosa | 15 µg/mL |

Anticancer Properties

Studies have identified derivatives of this compound that show promising anticancer activity. For example, compounds derived from thiazole frameworks have been reported to inhibit cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest .

Agricultural Applications

Fungicides and Herbicides

The compound's antifungal properties make it suitable for agricultural applications as a fungicide. It has been shown to effectively inhibit fungal pathogens that affect crops, thereby enhancing agricultural productivity. A study demonstrated that thiazole derivatives could significantly reduce the growth of Fusarium species, which are notorious for causing plant diseases .

Materials Science

Synthesis of Functional Materials

In materials science, this compound serves as an intermediate in the synthesis of various functional materials. Its unique structure allows for the creation of polymers with enhanced thermal and electrical properties. The compound can be utilized in the synthesis of conducting polymers and other advanced materials .

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial activity of several thiazole derivatives against a panel of bacteria and fungi. The results indicated that compounds containing the thiazole moiety exhibited significant inhibitory effects against both gram-positive and gram-negative bacteria. The most potent derivative showed an MIC value comparable to standard antibiotics .

Case Study 2: Anticancer Activity

Another research effort focused on synthesizing new thiazole derivatives for anticancer applications. The study revealed that certain derivatives could inhibit the growth of cancer cell lines with IC50 values lower than those of established chemotherapeutics, indicating their potential as alternative cancer treatments .

Comparison with Similar Compounds

Comparison with Structurally Similar Thiazole Derivatives

Structural and Physicochemical Properties

The table below compares key properties of 2,5-dibromo-4-chloro-1,3-thiazole with other halogenated and functionalized thiazoles:

Note: Exact values depend on substituents.

- Halogenation vs. Functionalization: The bromine and chlorine substituents in this compound contribute to its higher molecular weight and lipophilicity compared to amino- or acyl-substituted thiazoles (e.g., 5-acyl-2-amino-1,3-thiazole), which prioritize hydrogen bonding and solubility .

Thermodynamic and Solubility Considerations

- Lipophilicity: The LogP of 3.32 for this compound suggests poor aqueous solubility, which may limit its use in drug development without formulation adjustments. Amino- or acyl-substituted thiazoles (LogP ~1.5–2.5) strike a better balance between solubility and membrane permeability .

Q & A

Basic: What are the optimal synthetic methodologies for preparing 2,5-Dibromo-4-chloro-1,3-thiazole with high purity?

Answer:

The synthesis of halogenated thiazoles like this compound typically involves cyclization and halogenation steps. A common approach is refluxing precursor compounds (e.g., thioacetamide derivatives) with halogenating agents in solvents like methanol or DMSO under controlled conditions. For example, microwave-assisted synthesis (200 W, 100°C) in water can reduce reaction times by 48× compared to traditional reflux methods while achieving higher yields (96% vs. 84% for analogous thiazole derivatives) . Purification via recrystallization (water-ethanol mixtures) and vacuum distillation ensures high purity. Monitoring reaction completion using TLC or HPLC is critical .

Basic: What characterization techniques are essential to confirm the structural integrity of this compound?

Answer:

Key techniques include:

- Melting Point Analysis : To verify consistency with literature values (e.g., 141–143°C for structurally related triazoles) .

- Spectroscopy :

- ¹H/¹³C NMR to confirm substituent positions and halogenation patterns.

- FT-IR to identify functional groups (e.g., C-Br stretching at ~600 cm⁻¹).

- Elemental Analysis (EA) or Mass Spectrometry (MS) to validate molecular composition.

For advanced validation, X-ray crystallography may resolve stereochemical ambiguities .

Basic: What safety protocols are critical when handling this compound?

Answer:

This compound requires stringent safety measures due to its hazardous profile (H313/H333 warnings):

- Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation.

- Waste Disposal : Neutralize halogenated waste with alkaline solutions before disposal.

- Storage : In airtight containers under inert gas (e.g., argon) to prevent degradation .

Advanced: How can researchers resolve contradictions in reported biological activity data for halogenated thiazole derivatives?

Answer:

Discrepancies in biological activity (e.g., antiproliferative effects) may arise from:

- Structural Variability : Subtle differences in substituents (e.g., bromine vs. chlorine positioning) alter electronic properties and binding affinity .

- Assay Conditions : Variations in cell lines (e.g., HepG2 vs. CHO) or exposure times.

Methodological Solutions :

Advanced: What strategies optimize reaction conditions for synthesizing derivatives of this compound?

Answer:

Key parameters include:

- Solvent Selection : Water outperforms methanol in microwave-assisted reactions, reducing environmental impact and improving yields .

- Catalysis : Acidic conditions (e.g., glacial acetic acid) enhance Schiff base formation in triazole derivatives .

- Energy Input : Microwave irradiation (200 W) at 100°C accelerates reactions 48-fold compared to classical heating .

Example Workflow :

React 1 equivalent of thiazole precursor with 2 equivalents of sodium sulfinate in water.

Irradiate at 200 W until completion (30 min).

Purify via vacuum filtration and recrystallization .

Advanced: How can methodological rigor be ensured in biological assays involving this compound?

Answer:

To enhance validity:

- Control Groups : Include positive/negative controls (e.g., cisplatin for cytotoxicity assays).

- Replication : Triplicate experiments with statistical analysis (e.g., ANOVA) to confirm reproducibility .

- Blinding : Use double-blind protocols to minimize bias in data interpretation.

- Triangulation : Cross-validate results with multiple assays (e.g., MTT, apoptosis markers) and secondary data sources .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.